

Performance of different phosphine ligands in Buchwald-Hartwig reactions with bromopyridines

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A Comparative Guide to Phosphine Ligands in Buchwald-Hartwig Amination of Bromopyridines

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.^[1] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where the synthesis of arylamines is a frequent necessity. The choice of phosphine ligand is a critical parameter that profoundly influences the reaction's success, dictating catalyst activity, substrate scope, and reaction conditions. This guide provides a comparative overview of the performance of various phosphine ligands in the Buchwald-Hartwig amination of bromopyridines, supported by experimental data to aid in ligand selection and reaction optimization.

The Crucial Role of Phosphine Ligands

Phosphine ligands are essential components of the palladium catalyst system in Buchwald-Hartwig reactions. Their electronic and steric properties directly impact the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive

elimination.[2] Generally, electron-rich and sterically bulky phosphine ligands are preferred as they promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition of the aryl bromide, and accelerate the final reductive elimination step to furnish the desired arylamine.[3]

Performance Comparison of Phosphine Ligands

The following tables summarize the performance of a selection of common phosphine ligands in the Buchwald-Hartwig amination of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine with various amine coupling partners. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions between different studies.

Table 1: Performance of Phosphine Ligands in the Amination of 2-Bromopyridine

Amine	Ligand	Palladium Source (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Aniline	XPhos	$\text{Pd}_2(\text{dba})_3$ (1)	NaOtBu	Toluene	100	18	95
Aniline	RuPhos	$\text{Pd}_2(\text{dba})_3$ (1)	NaOtBu	Toluene	100	18	88
Aniline	BINAP	$\text{Pd}_2(\text{dba})_3$ (1)	NaOtBu	Toluene	100	18	75
Morpholine	Xantphos	$\text{Pd}(\text{OAc})_2$ (2)	Cs_2CO_3	Toluene	110	24	92
Morpholine	DavePhos	$\text{Pd}(\text{OAc})_2$ (2)	Cs_2CO_3	Toluene	110	24	85
n-Hexylamine	JohnPhos	$\text{Pd}_2(\text{dba})_3$ (1.5)	K_3PO_4	t-BuOH	100	12	91
n-Hexylamine	t-BuXPhos	$\text{Pd}_2(\text{dba})_3$ (1.5)	K_3PO_4	t-BuOH	100	12	96

Table 2: Performance of Phosphine Ligands in the Amination of 3-Bromopyridine

Amine	Ligand	Palladium Source (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Aniline	XPhos	Pd(OAc) ₂ (2)	NaOtBu	Dioxane	100	24	98
Aniline	SPhos	Pd(OAc) ₂ (2)	NaOtBu	Dioxane	100	24	95
Morpholine	RuPhos	Pd ₂ (dba) ₃ (1)	LiHMDS	THF	65	16	94
Morpholine	BrettPhos	Pd ₂ (dba) ₃ (1)	LiHMDS	THF	65	16	91
Diethylamine	Josiphos	Pd(OAc) ₂ (1)	K ₃ PO ₄	Toluene	80	20	88
Diethylamine	CyPF-tBu	Pd(OAc) ₂ (1)	K ₃ PO ₄	Toluene	80	20	92

Table 3: Performance of Phosphine Ligands in the Amination of 4-Bromopyridine

Amine	Ligand	Palladium Source (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Aniline	Xantphos	$\text{Pd}_2(\text{dba})_3$ (2)	NaOtBu	Toluene	100	16	93
Aniline	dppf	$\text{Pd}_2(\text{dba})_3$ (2)	NaOtBu	Toluene	100	16	87
Piperidine	JohnPhos	$\text{Pd}(\text{OAc})_2$ (1.5)	Cs_2CO_3	Dioxane	100	12	96
Piperidine	RuPhos	$\text{Pd}(\text{OAc})_2$ (1.5)	Cs_2CO_3	Dioxane	100	12	92
n-Butylamine	XPhos	G3-XPhos (2)	K_2CO_3	t-AmylOH	110	4	99
n-Butylamine	SPhos	G3-SPhos (2)	K_2CO_3	t-AmylOH	110	4	97

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Buchwald-Hartwig amination of bromopyridines.

Protocol 1: General Procedure for the Amination of 2-Bromopyridine with Aniline using XPhos

To an oven-dried Schlenk tube charged with a magnetic stir bar, $\text{Pd}_2(\text{dba})_3$ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol) are added. The tube is evacuated and backfilled with argon. 2-Bromopyridine (158 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) are then added, followed by 5 mL of anhydrous toluene. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is

concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Amination of 3-Bromopyridine with Morpholine using RuPhos

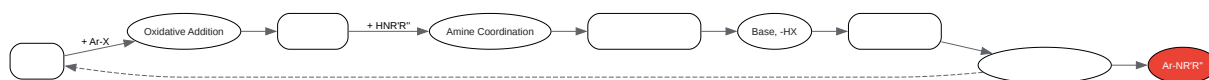
In a nitrogen-filled glovebox, a vial is charged with $\text{Pd}_2(\text{dba})_3$ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and 3-bromopyridine (158 mg, 1.0 mmol). Anhydrous THF (5 mL) is added, followed by morpholine (105 mg, 1.2 mmol) and a 1.0 M solution of LiHMDS in THF (1.4 mL, 1.4 mmol). The vial is sealed and the reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH_4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated. The crude product is purified by silica gel chromatography.[4]

Protocol 3: General Procedure for High-Throughput Ligand Screening

A 96-well plate containing small magnetic stir bars is placed in a nitrogen-filled glovebox. To each well is added the palladium precursor stock solution, followed by a stock solution of the respective phosphine ligand. Subsequently, stock solutions of the bromopyridine and the amine are dispensed into each well. The reaction is initiated by the addition of a base solution. The plate is then sealed and placed on a heating block with magnetic stirring at the desired temperature for a specified time. After cooling, the reactions are quenched, and an internal standard is added. The yields are determined by GC or LC-MS analysis.[1]

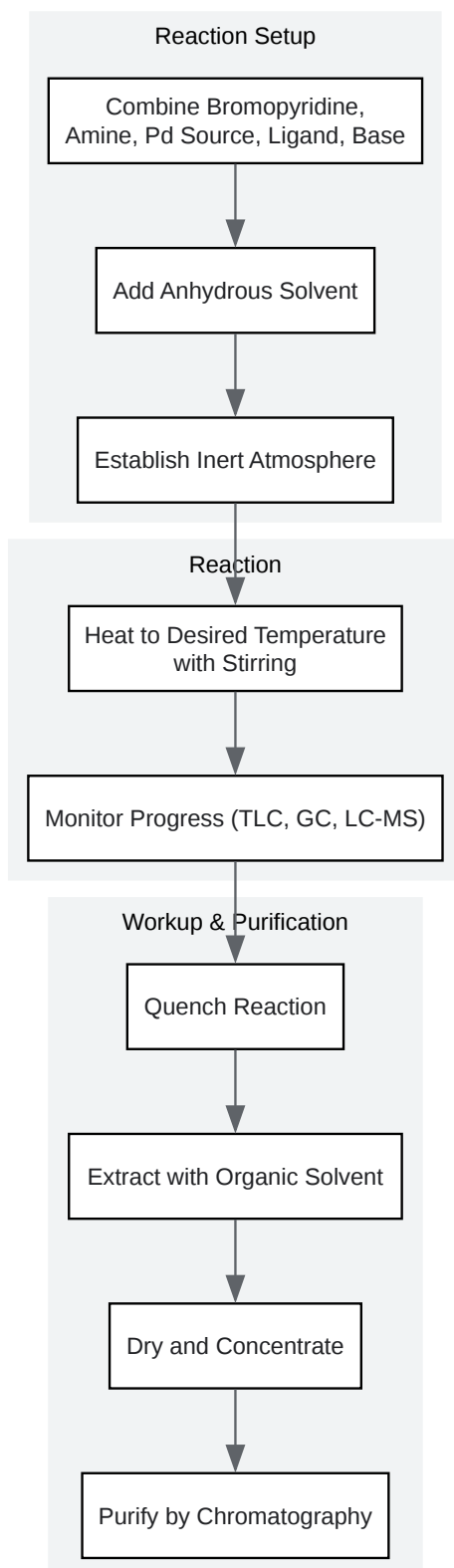
Visualizing Reaction Workflows

Understanding the logical flow of an experimental process is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.



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Caption: General experimental workflow for Buchwald-Hartwig amination.

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